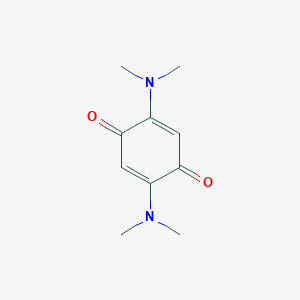

2,5-Bis(dimethylamino)-1,4-benzoquinone

Description

Properties

IUPAC Name |

2,5-bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-11(2)7-5-10(14)8(12(3)4)6-9(7)13/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZIJKWURTYMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=O)C(=CC1=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164954 | |

| Record name | 2,5-Bis(dimethylamino)-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521-02-4 | |

| Record name | 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1521-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(dimethylamino)-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-benzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Bis(dimethylamino)-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-BIS(DIMETHYLAMINO)-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9SJ4XHB2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualizing Quinone Chemistry Within Advanced Materials and Organic Synthesis Paradigms

Quinones, a class of organic compounds derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds, are fundamental building blocks in organic synthesis. researchgate.net Their inherent reactivity allows them to participate in a wide array of chemical transformations, making them invaluable synthons for the construction of complex molecular architectures. In the realm of advanced materials, quinones are at the forefront of innovation, particularly in the development of electrochemical energy storage systems. researchgate.netrsc.org Their high theoretical energy density, excellent electrochemical reversibility, and the ability to tailor their properties through molecular engineering make them promising candidates for next-generation batteries and supercapacitors. researchgate.netrsc.org Researchers are actively exploring various quinone derivatives as electroactive materials for lithium-ion, sodium-ion, and other battery technologies, aiming to create sustainable and high-performance energy solutions. rsc.orgrsc.org

Historical Development and Significance of Aminobenzoquinone Derivatives in Chemical Science

The study of aminobenzoquinones, a subclass of quinones featuring one or more amino groups, has a rich history rooted in the quest for new dyes and biologically active molecules. The introduction of amino substituents profoundly influences the electronic properties and reactivity of the quinone ring, leading to a diverse range of chemical behaviors and applications. Historically, the synthesis of these derivatives has often involved the nucleophilic addition of amines to a benzoquinone core. A notable and efficient method is the Michael addition reaction, where aliphatic or aromatic amines react selectively with 1,4-benzoquinone (B44022) in polar solvents to yield 2,5-bis(alkyl/arylamino)-1,4-benzoquinones. researchgate.net This straightforward approach has enabled the preparation of a wide variety of aminobenzoquinone structures, facilitating investigations into their chemical and physical properties. researchgate.netnih.gov Over the years, research has expanded to explore their potential in various fields, including their use as conducting polymers and their cytotoxic effects against cancer cell lines. researchgate.netresearchgate.net

Scope and Research Trajectories Pertaining to 2,5 Bis Dimethylamino 1,4 Benzoquinone Studies

2,5-Bis(dimethylamino)-1,4-benzoquinone, with its symmetrical structure featuring two dimethylamino groups, is a focal point of current research due to its specific electronic and structural characteristics. These dimethylamino groups act as strong electron-donating groups, which significantly modulate the redox potential of the benzoquinone core. This property is of particular interest in the field of materials science, where it can be harnessed for applications in organic electronics and energy storage.

Recent research has focused on several key areas:

Synthesis and Characterization: The synthesis of 2,5-bis(alkylamino)-1,4-benzoquinones, including the dimethylamino derivative, is well-established, typically proceeding through the reaction of p-benzoquinone with the corresponding amine. researchgate.netnih.gov The resulting compounds are routinely characterized using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm their molecular structures. nih.gov

Electrochemical Properties: A significant thrust of the research into aminobenzoquinones involves the study of their electrochemical behavior using techniques like cyclic voltammetry. The presence of electron-donating amino groups, such as the dimethylamino groups in the title compound, is known to shift the half-wave potential to more negative values. researchgate.net This tunability of redox properties is a critical aspect of their potential application in electronic devices.

Materials Science Applications: The unique properties of this compound and related compounds make them attractive for incorporation into advanced materials. For instance, quinone-containing polymers have been investigated for their interesting electrochemical and photoconducting properties. researchgate.net The ability to fine-tune the electronic characteristics through substitution on the quinone ring opens up possibilities for designing materials with specific functionalities.

The following table provides key identifiers and computed properties for this compound:

| Property | Value |

| IUPAC Name | 2,5-bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione |

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 1521-02-4 |

| Canonical SMILES | CN(C)C1=CC(=O)C(=CC1=O)N(C)C |

| InChI Key | BZZIJKWURTYMLH-UHFFFAOYSA-N |

Data sourced from PubChem CID 96304. nih.gov

A comprehensive examination of the advanced synthetic methodologies for producing this compound reveals a multi-step process rooted in fundamental organic chemistry principles. The strategic design of its synthesis hinges on the careful preparation of precursors and the precise control of subsequent functionalization reactions.

Electrochemical Behavior and Redox Mechanisms of 2,5 Bis Dimethylamino 1,4 Benzoquinone

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) Studies of Redox Processes

Cyclic voltammetry and differential pulse voltammetry are powerful techniques to investigate the redox behavior of 2,5-Bis(dimethylamino)-1,4-benzoquinone. These methods provide insights into the reversibility of electron transfer processes and the formal redox potentials.

The electrochemical reduction of this compound typically proceeds through two successive one-electron transfer steps, leading to the formation of a semiquinone anion radical and then a hydroquinone (B1673460) dianion. The presence of the electron-donating dimethylamino groups significantly influences these reduction steps.

In aprotic media, the cyclic voltammogram of this compound is expected to show two quasi-reversible redox waves. The first wave corresponds to the reduction of the quinone to the semiquinone radical anion, and the second wave corresponds to the further reduction to the dianion. The separation between the first and second reduction potentials is a measure of the stability of the semiquinone intermediate. For 2,5-diamino-p-benzoquinone derivatives, the half-wave potentials for their reduction to the corresponding radical anions in an aprotic solvent like acetonitrile (B52724) have been found to be comparable to the midpoint potentials of electron transport carriers in biological systems like photosystem I. nih.gov

The reversibility of these redox waves can be assessed by the peak separation (ΔEp) between the cathodic and anodic peaks in the cyclic voltammogram. For a reversible one-electron process, ΔEp is theoretically close to 59 mV at room temperature. Deviations from this value can indicate quasi-reversible or irreversible electron transfer kinetics. Studies on various 2,5-bis(alkyl/arylamino)1,4-benzoquinones have shown that these compounds exhibit a proton-sensitive quasi-reversible redox couple. researchgate.net

The electron-donating nature of the amino groups shifts the reduction potentials to more negative values compared to unsubstituted 1,4-benzoquinone (B44022). researchgate.net This is because the amino groups increase the electron density on the quinone ring, making it more difficult to reduce.

The standard redox potential (E°) for each electron transfer step can be estimated from the midpoint potential (E_mid = (E_pc + E_pa)/2) of the corresponding redox wave in the cyclic voltammogram. For 2,5-diamino-p-benzoquinone derivatives, these potentials are influenced by the nature of the substituents on the amino groups. nih.gov

The Nernstian behavior of the redox processes can be evaluated by analyzing the dependence of the peak potentials on the scan rate in cyclic voltammetry. For a Nernstian system, the peak potentials should be independent of the scan rate. The electrochemical reduction of benzoquinone derivatives can exhibit nearly ideal Nernstian behavior under certain conditions, indicating no significant interactions between the redox centers. researchgate.net

A Pourbaix diagram, which plots the formal potential against pH, can be used to study the pH dependence of the redox potentials. For aminobenzoquinones, a linear relationship between the apparent standard potential and pH is often observed, with a slope that provides information on the number of protons and electrons involved in the reaction. researchgate.net

Table 1: Illustrative Redox Potential Data for Substituted Benzoquinones

| Compound | First Reduction Potential (V vs. reference) | Second Reduction Potential (V vs. reference) | Solvent/Electrolyte | Reference |

| 1,4-Benzoquinone | -0.51 | -1.14 | Acetonitrile/TEAP | General Literature |

| 2,5-Dichloro-1,4-benzoquinone (B146525) | -0.18 | -0.78 | Acetonitrile/TEAP | General Literature |

| 2,5-Bis(ethylamino)-1,4-benzoquinone | -0.87 | -1.52 | Acetonitrile/TEAP | researchgate.net |

| This compound | Expected to be more negative than -0.87 | Expected to be more negative than -1.52 | Acetonitrile/TEAP | Inferred |

Note: The values for this compound are inferred based on the trend that electron-donating groups make the reduction potential more negative. Actual experimental values would be needed for precise data.

Spectroelectrochemistry for In Situ Elucidation of Redox Intermediates

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide real-time monitoring of the species generated at the electrode surface.

UV-Vis spectroelectrochemistry allows for the monitoring of changes in the electronic absorption spectra as the potential is swept or held at a specific value. The neutral this compound exhibits characteristic absorption bands in the visible region due to the charge transfer from the amino groups to the quinone ring. Upon electrochemical reduction to the semiquinone radical anion, new absorption bands are expected to appear at longer wavelengths. Further reduction to the hydroquinone dianion would lead to another set of characteristic absorption bands. These spectral changes provide direct evidence for the formation of the redox intermediates. The electroreduction of p-benzoquinone in unbuffered aqueous solution has been studied using in situ transmission UV-visible spectra to characterize the generated anion radical. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroelectrochemistry is particularly useful for detecting and characterizing the paramagnetic semiquinone radical anion intermediate. The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which can be used to determine the distribution of the unpaired electron spin within the molecule. For related 2,5-disubstituted thiophenes, EPR spectroelectrochemistry has been used to confirm the formation of stable radical ions and to study the spin density distribution. researchgate.net

In protic media, the redox chemistry of this compound is further complicated by protonation steps. Spectroelectrochemistry can be employed to track these protonation events. Changes in the UV-Vis spectra as a function of both applied potential and pH can reveal the different protonated forms of the redox species. For instance, the semiquinone radical can exist in its anionic form (Q•⁻) or its protonated neutral form (QH•). Similarly, the hydroquinone can exist in its dianionic (Q²⁻), monoanionic (QH⁻), or neutral (QH₂) form. Each of these species will have a distinct absorption spectrum. The use of an electrochemical microreactor with integrated attenuated total reflection infrared (ATR-IR) spectroscopy has been demonstrated for the study of the p-benzoquinone and hydroquinone redox pair, allowing for the in situ detection of reaction products. utwente.nl

Mechanistic Investigations of Electron and Proton Coupled Electron Transfer (PCET)

The reduction of this compound in the presence of proton donors involves proton-coupled electron transfer (PCET) mechanisms. PCET reactions, where an electron and a proton are transferred in a concerted or stepwise manner, are fundamental to the function of many biological and chemical systems. nih.gov

The electrochemical reduction of quinones often involves the coupled transfer of protons and electrons. researchgate.net The mechanism can proceed through various pathways, including:

Stepwise electron transfer followed by proton transfer (ETPT): Q + e⁻ → Q•⁻; Q•⁻ + H⁺ → QH•

Stepwise proton transfer followed by electron transfer (PTET): Q + H⁺ → QH⁺; QH⁺ + e⁻ → QH•

Concerted proton-electron transfer (CPET): Q + H⁺ + e⁻ → QH•

The dominant pathway depends on factors such as the pH of the solution, the nature of the proton donor, and the electrode potential. Studies on the redox interconversion between benzoquinone and hydroquinone have revealed the existence of multiple discrete pathways and the role of buffer components as proton donors or acceptors in concerted electron-proton transfer steps. nih.gov The electrochemical reduction of benzoquinone-modified self-assembled monolayers has shown a transition from a 2e⁻/2H⁺ process to a 2e⁻/3H⁺ process at lower pH values, highlighting the complexity of PCET in these systems. researchgate.net For 2,5-diaminobenzoquinones, the presence of the amino groups can also influence the pKa values of the hydroquinone and semiquinone intermediates, further affecting the PCET mechanism.

The Role of Dimethylamino Substituents in Enhancing Electron Transfer Capabilities

The introduction of two dimethylamino groups at the 2 and 5 positions of the 1,4-benzoquinone core has a profound impact on its electronic structure and, consequently, its redox behavior. The nitrogen atoms of the dimethylamino groups possess lone pairs of electrons that are delocalized into the quinone ring through resonance. This electron-donating effect increases the electron density on the quinone system.

A primary consequence of this increased electron density is a significant lowering of the compound's reduction potential. In essence, the molecule becomes a better electron donor (more easily oxidized) and a poorer electron acceptor (harder to reduce) compared to the unsubstituted 1,4-benzoquinone. This is because the electron-donating groups destabilize the negatively charged radical anion and dianion species formed upon reduction.

Studies on various 2,5-bis(amino)-substituted-1,4-benzoquinone derivatives have consistently shown that the presence of electron-donating amino groups shifts the half-wave potential towards more negative values. researchgate.net The strength of this effect is influenced by the nature of the substituents on the nitrogen atom. researchgate.net For this compound, the two methyl groups on each nitrogen further enhance the electron-donating capacity compared to primary amino groups, leading to a more pronounced negative shift in the redox potential.

The practical implication of this enhanced electron transfer capability is that the molecule can more readily participate in redox reactions where it acts as the reducing agent. The ease with which it can be oxidized makes it a candidate for applications requiring facile electron donation.

To illustrate the influence of substituents on the redox potential of the benzoquinone core, the following table presents a comparison of the first half-wave potentials (E1/2) for several substituted 1,4-benzoquinones. Note that a more negative potential indicates a greater electron-donating effect from the substituent.

| Compound | Substituent(s) | First Half-Wave Potential (E1/2 vs. Fc+/Fc) |

| 1,4-Benzoquinone | None | -0.82 V |

| 2,5-Di-tert-butyl-p-benzoquinone | 2,5-di-tert-butyl | -1.02 V |

| Phenylbenzoquinone | Phenyl | -0.89 V |

| 3-Chlorophenylbenzoquinone | 3-Chlorophenyl | -0.74 V |

| Data sourced from a study on arylated p-benzoquinones in an ionic liquid electrolyte. sciforum.net The values serve to demonstrate the trend of substituent effects. |

pH Dependence and Protonation Effects on the Redox Properties of the Quinone System

The redox chemistry of this compound, like most quinone systems, is intricately linked to the proton concentration (pH) of the surrounding medium. The reduction of the quinone (Q) to the corresponding hydroquinone (H2Q) is a process that typically involves the transfer of two electrons and two protons. This can be represented by the following general equation:

Q + 2e- + 2H+ ⇌ H2Q

This equilibrium demonstrates that the redox potential of the quinone system is dependent on the availability of protons. According to the Nernst equation, the formal potential of this reaction will shift with pH. Consequently, cyclic voltammetry studies of aminobenzoquinones reveal that their redox peaks shift to different potentials as the pH of the electrolyte solution is varied. researchgate.net

In acidic to neutral solutions, the reduction generally follows the two-electron, two-proton pathway, resulting in a linear relationship between the redox potential and pH, with a theoretical slope of -59 mV per pH unit at room temperature. However, the basicity of the dimethylamino groups can also lead to protonation at the nitrogen atoms, which further complicates the electrochemical behavior.

The electrochemical generation of p-benzoquinone and its subsequent reactions with amines have been shown to be highly pH-dependent, with the rate of amine addition increasing at higher pH values. academie-sciences.fr This highlights the critical role of proton concentration in not only the thermodynamics (redox potential) but also the kinetics of reactions involving aminobenzoquinones.

Electrocatalytic Applications and Redox Cycling Phenomena

The rich electrochemical behavior of aminobenzoquinones, including this compound, opens up possibilities for their use in electrocatalysis and related applications. Electrocatalysis involves the use of a substance (the electrocatalyst) to increase the rate of an electrochemical reaction at an electrode surface.

Quinone derivatives are known to function as effective redox mediators. In this role, they are immobilized on an electrode surface and shuttle electrons between the electrode and a target analyte in solution. For example, electrodes modified with quinone-like structures have been used to catalyze the oxidation of various biomolecules. The reversible redox couple of the quinone/hydroquinone system allows for sustained catalytic activity. Poly(3,4-ethylenedioxythiophene) (PEDOT) has been shown to be an excellent electrocatalyst for the hydroquinone/benzoquinone redox reaction. researchgate.net

A key phenomenon associated with quinones is redox cycling. This process involves the reduction of the quinone to a semiquinone radical or a hydroquinone, which is then re-oxidized back to the quinone by an oxidizing agent, such as molecular oxygen. This cycle can be represented as:

Q + e- → Q•- (Electrochemical or chemical reduction)

Q•- + O2 → Q + O2•- (Re-oxidation)

This process effectively uses the quinone as a catalyst to reduce another species (in this case, oxygen to superoxide). This phenomenon is significant in several contexts. In synthetic applications, amino-anthraquinones have been employed as metal-free electrocatalysts for the efficient production of hydrogen peroxide (H2O2) via the 2-electron oxygen reduction reaction. rsc.org The strong electron-donating amino groups enhance the catalytic performance.

This capacity for redox cycling makes this compound and related compounds potential candidates for use in sensors, electrosynthesis, and energy storage systems where mediated electron transfer is required. For instance, their incorporation into polymer backbones or nanocomposites could lead to novel electrode materials with tailored catalytic properties. srce.hr

Reactivity Profiles and Derivatization Strategies for 2,5 Bis Dimethylamino 1,4 Benzoquinone

Nucleophilic Addition Reactions to the Activated Quinone Core

The quinone ring in 2,5-Bis(dimethylamino)-1,4-benzoquinone is an electrophilic system, susceptible to attack by nucleophiles. The primary mode of reaction is conjugate addition, also known as a Michael-type addition. Amines, in particular, readily react with the parent p-benzoquinone to yield 2,5-diamino-substituted derivatives. This reaction is highly regioselective, with the second amino group adding at the 5-position, furthest from the first, due to electrostatic repulsion and steric hindrance. researchgate.net

The mechanism of this transformation has been a subject of investigation. For the related 2,5-dihydroxy- ias.ac.inacs.org-benzoquinone, studies using isotopically labeled starting materials have shown that the reaction pathway depends on the nucleophile. For instance, reaction with morpholine (B109124) (a secondary amine) proceeds via a direct ipso-substitution, where the incoming nucleophile directly displaces the existing substituent (in that case, a hydroxyl group). rsc.org In contrast, reaction with thiols follows an addition/elimination mechanism, where the nucleophile first adds to an unsubstituted carbon on the quinone ring (at the C-3 or C-6 position), followed by the elimination of a substituent from the C-2 or C-5 position. rsc.org While the specific mechanism for this compound may vary, the outcome is the reliable formation of 2,5-disubstituted products.

The general reaction of p-benzoquinone with primary and secondary amines is a foundational method for synthesizing a wide array of 2,5-bis(amino)-1,4-benzoquinone derivatives. researchgate.net The reaction typically proceeds smoothly in polar solvents at ambient temperatures. researchgate.net

Table 1: Examples of Nucleophilic Addition to Benzoquinones

| Nucleophile | Benzoquinone Reactant | Product Type | Reference |

| Various Amines | p-Benzoquinone | 2,5-Bis(alkylamino)-1,4-benzoquinones | researchgate.net |

| Morpholine | 2,5-Dihydroxy- ias.ac.inacs.org-benzoquinone | 2,5-Dimorpholino-1,4-benzoquinone (ipso-substitution) | rsc.org |

| Benzenethiol | 2,5-Dihydroxy- ias.ac.inacs.org-benzoquinone | 2,5-Bis(phenylthio)-1,4-benzoquinone (Addition/Elimination) | rsc.org |

| Vindoline | p-Benzoquinone | 2,5-Bis(vindolinyl)-1,4-benzoquinone | nih.gov |

Electrophilic Substitution Reactions on the Dimethylamino Groups or Benzoquinone Ring

Direct electrophilic substitution on the this compound ring is challenging. The electron-donating amino groups activate the ring towards oxidation and nucleophilic attack, but they also complicate traditional electrophilic aromatic substitution reactions, which typically require harsh, acidic conditions that can degrade the quinone moiety.

However, functionalization of the benzoquinone core can be achieved through alternative, non-traditional pathways. One such method is the radical-based arylation of substituted benzoquinones. For example, a metal-free protocol has been developed for the direct bis-arylation of 2,5-dichlorobenzoquinone using aryldiazonium salts. beilstein-journals.org This reaction is initiated by visible light, which converts the diazonium salt into a radical species that then adds to the quinone ring. beilstein-journals.org This approach circumvents the need for harsh electrophilic conditions and provides a pathway to highly functionalized quinone systems that can serve as versatile bis-electrophiles for further synthesis. beilstein-journals.org While this example starts with a di-chloro derivative, it highlights a modern strategy for achieving substitution on the quinone ring that avoids the limitations of classical electrophilic substitution.

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Quinone Dienophile/Diene System

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings. wikipedia.org In a typical Diels-Alder reaction, the dienophile is electron-poor, facilitated by electron-withdrawing groups. organic-chemistry.org The parent p-benzoquinone and its derivatives are often excellent dienophiles.

However, the reactivity of this compound in this context is significantly altered. The strong electron-donating character of the two dimethylamino groups enriches the quinone ring with electron density. This electronic effect deactivates the molecule as a dienophile in a normal-demand Diels-Alder reaction. masterorganicchemistry.com

Conversely, this electron-rich nature could potentially allow it to participate in an "inverse-demand" Diels-Alder reaction, where it would react with an electron-poor diene. Alternatively, the quinone system itself could, in principle, act as the 4π-electron diene component, although this is less common for p-benzoquinones compared to o-benzoquinones. ias.ac.in Studies on various substituted quinones have demonstrated their versatility in cycloadditions, but direct examples involving this compound as a reactant are not prominent in the literature, likely due to these electronic effects. The reactivity of quinones in Diels-Alder reactions is highly dependent on their substitution pattern, which dictates the electronic nature of the C=C double bonds available for reaction. nih.gov

Table 2: Factors Influencing Diels-Alder Reactivity of Quinones

| Factor | Description | Implication for this compound | Reference |

| Dienophile Electronics | Normal-demand Diels-Alder reactions are favored with electron-poor dienophiles. | The electron-donating amino groups make the compound a poor dienophile for normal-demand reactions. | organic-chemistry.orgmasterorganicchemistry.com |

| Diene Electronics | Inverse-demand Diels-Alder reactions require an electron-rich diene and an electron-poor dienophile. | The compound could potentially act as the electron-rich diene component. | organic-chemistry.org |

| Quinone Type | o-Benzoquinones can readily act as both dienes and dienophiles. | As a p-benzoquinone, its ability to act as a diene is less pronounced. | ias.ac.in |

| Substituent Effects | Electron-withdrawing groups on the quinone enhance its dienophilic character. | The dimethylamino groups are strongly electron-donating, thus reducing dienophilicity. | nih.gov |

Directed Formation of Quinone Derivatives and Extended Conjugated Systems

The reactive sites on this compound serve as handles for the construction of more complex architectures, including advanced derivatives with specific functionalities and macromolecular structures like polymers and oligomers.

Synthesis of Advanced Benzoquinone Derivatives with Tailored Functionalities

The core structure of this compound can be elaborated to produce a variety of advanced derivatives. Synthetic strategies often involve the initial formation of a 2,5-disubstituted-1,4-benzoquinone, which then undergoes further chemical modification. For instance, various 2,5-disubstituted derivatives have been prepared and characterized, showcasing the versatility of the benzoquinone scaffold for creating compounds with potential applications in medicinal chemistry and materials science. nih.gov

The synthesis can start from a different precursor, such as 2,5-dichlorobenzoquinone, which can be functionalized through nucleophilic substitution or radical reactions to introduce desired side chains, leading to complex and potentially useful molecules. beilstein-journals.org

Polymerization and Oligomerization Reactions via Reactive Sites for Macromolecular Architectures

The bifunctional nature of 2,5-diamino-1,4-benzoquinone (B74859) derivatives makes them excellent monomers for polymerization. The amino groups and the quinone ring can both participate in reactions to form extended conjugated systems. For example, polymers containing 1,4-benzoquinone (B44022) units have been studied for their interesting electrochemical properties. researchgate.net

The oxidative polymerization of aniline (B41778) in the presence of p-benzoquinone can lead to the incorporation of 2,5-dianilino-p-benzoquinone (B3051505) units into the resulting polyaniline chains. acs.org This demonstrates how benzoquinone derivatives can be integrated into polymer backbones. Furthermore, amino-substituted p-benzoquinones have been explicitly used to create polymers intended for applications such as adhesion promoters, where the quinone and amino functionalities can interact with surfaces. tandfonline.com The synthesis of polymers based on benzoquinone-modified polythiophene has also been reported, highlighting the utility of these monomers in creating novel conductive and photoluminescent materials. rsc.org

Coordination Chemistry and Metal Organic Frameworks Featuring 2,5 Bis Dimethylamino 1,4 Benzoquinone Ligands

Design Principles for Metal-Quinone Complexes and Ligand Field Theory Considerations

The design of metal complexes and metal-organic frameworks (MOFs) using quinone-based ligands is a burgeoning area of materials science. Quinone derivatives, particularly those functionalized with donor groups like amines, serve as excellent redox-active building blocks. rsc.orgmdpi.com The coordination of metal ions with these ligands can lead to materials with tunable electronic, magnetic, and catalytic properties. researchgate.net

The versatility of 2,5-Bis(dimethylamino)-1,4-benzoquinone as a ligand stems from its multiple coordination sites—the two carbonyl oxygens and, depending on the redox state, the amino nitrogens. The interaction between the metal's d-orbitals and the ligand's molecular orbitals is central to determining the geometry and electronic structure of the resulting complex, a concept explained by Ligand Field Theory. The strength of the ligand field influences the splitting of the d-orbitals, which in turn dictates properties such as color, magnetic behavior, and reactivity. For instance, in an octahedral complex, a strong ligand field can lead to a low-spin state, while a weaker field results in a high-spin state. beilstein-journals.orguni-bielefeld.de The ability of the quinone ligand to accept and donate electrons adds another layer of complexity and tunability, allowing for the stabilization of various metal oxidation states.

Synthesis and Structural Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with 2,5-diamino-1,4-benzoquinone (B74859) derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. While specific studies on this compound are less common, research on analogous compounds such as 2,5-bis(alkyl/arylamino)-1,4-benzoquinones provides significant insight. These are often synthesized through the reaction of 1,4-benzoquinone (B44022) with primary amines. researchgate.net

A notable study on symmetrically substituted p-quinone ligands involved the synthesis of mononuclear and dinuclear ruthenium complexes. nih.gov For example, a complex like (bpy)2Ru(μ-L-2H)Ru(bpy)22 (where L is a 2,5-diamino-1,4-benzoquinone derivative and bpy is 2,2'-bipyridine) is synthesized and characterized. nih.gov Structural analysis of these types of complexes, often performed using single-crystal X-ray diffraction, reveals key details about bond lengths and coordination geometry. In many cases, the metal centers bind to the ligand through a phenolate-type oxygen and an imine-type nitrogen. nih.gov This bonding indicates a degree of electron delocalization within the ligand upon coordination.

Interactive Table: Structural Data for a Related Ruthenium-Quinone Complex

| Parameter | Value | Description |

|---|---|---|

| Complex Type | Dinuclear Ruthenium | Two metal centers bridged by the quinone ligand. |

| Ligand L | 2,5-di-(isopropyl-amino)-1,4-benzoquinone | An analogue of the primary subject compound. |

| Coordination | Phenolate-type 'O⁻' and Imine-type 'N' | Indicates specific bonding between metal and ligand. |

| Key Feature | Bond length analysis shows bond localization. | Suggests a specific electronic structure. |

Data synthesized from a study on related ruthenium complexes. nih.gov

Role of Redox-Active Ligands in Tunable Coordination Environments

Redox-active ligands, such as this compound, are crucial for creating coordination compounds with dynamic and tunable properties. rsc.org These "non-innocent" ligands can exist in multiple stable oxidation states (quinone, semiquinone radical anion, and hydroquinone (B1673460) dianion), which directly influences the electronic structure and reactivity of the metal complex. rsc.orgmdpi.com

The modulation of the ligand's redox state can be achieved through chemical or electrochemical means, providing a powerful strategy to tune the physical properties of the material. rsc.org For example, the reduction of the quinone moiety can alter the ligand's donor strength and coordination mode, thereby changing the coordination environment around the metal center. This tunability is key in catalysis, where the ligand can act as an electron reservoir, facilitating multi-electron transformations at the metal center. nih.gov In nickel-catalyzed reactions, quinone ligands have been shown to be hemilabile and redox-active, adopting different coordination modes at various stages of the catalytic cycle to stabilize the metal center and promote key reaction steps. nih.gov

Electronic and Magnetic Properties of Metal-Quinone Coordination Compounds

The electronic and magnetic properties of metal-quinone coordination compounds are intrinsically linked to the interactions between the metal's d-electrons and the redox-active ligand's π-system. These interactions can give rise to a range of interesting phenomena, from tunable conductivity to complex magnetic behaviors. mdpi.comrsc.org The ability to functionalize the quinone ring allows for fine-tuning of its reduction potential, which in turn modifies the electronic properties of the resulting metal complex. mdpi.com

Investigation of Spin Crossover Phenomena and Magnetic Exchange Interactions

Metal-quinone complexes can exhibit fascinating magnetic properties, including magnetic exchange interactions and spin crossover (SCO) phenomena. rsc.orgrsc.org Magnetic exchange refers to the magnetic coupling between unpaired electrons on the metal center and/or on the ligand (in its semiquinone radical form). This can lead to ferromagnetic or antiferromagnetic ordering at low temperatures. ub.edu EPR spectroscopy is a powerful technique used to probe these interactions and determine the magnetic parameters of the complex. rsc.orgrsc.org

Spin crossover is a phenomenon observed in some transition metal complexes (typically with d⁴–d⁷ electron configurations) where the spin state of the central metal ion can be switched between a high-spin (HS) and a low-spin (LS) state by external stimuli like temperature, pressure, or light. beilstein-journals.orgmdpi.com This transition is accompanied by significant changes in magnetic properties, color (thermochromism), and molecular volume. beilstein-journals.orgmdpi.com For an iron(II) complex, the condition for thermal SCO to occur is when the energy difference between the HS and LS states is comparable to the thermal energy (k₈T). beilstein-journals.org While specific examples of SCO in complexes of this compound are not widely reported, the principles of ligand field theory suggest that by carefully selecting the metal ion and tuning the ligand field strength, it may be possible to design such systems.

Characterization of Metal-to-Ligand and Ligand-to-Metal Charge Transfer Transitions

Charge transfer (CT) transitions are a hallmark of metal-quinone complexes and are responsible for their often intense colors. These electronic transitions involve the movement of an electron between a metal-centered orbital and a ligand-centered orbital. libretexts.org

Ligand-to-Metal Charge Transfer (LMCT) occurs when an electron is excited from a ligand-based molecular orbital to a metal-based d-orbital. This process results in the formal reduction of the metal center and is more common when the metal is in a high oxidation state and the ligand has high-energy lone pairs. libretexts.orgacs.org

Metal-to-Ligand Charge Transfer (MLCT) involves the excitation of an electron from a metal-based d-orbital to a low-lying, empty ligand-based orbital (like the π* orbital of a quinone). libretexts.orgnih.gov This results in the formal oxidation of the metal and is common for metals in low oxidation states coordinated to ligands with π-acceptor character. libretexts.org

Spectroelectrochemistry is a key technique used to study these transitions. In dinuclear ruthenium complexes with quinone-type bridging ligands, one-electron oxidized forms exhibit strong absorptions in the near-infrared (NIR) region, which are characteristic of intervalence charge transfer transitions. nih.gov Similarly, LMCT excited states are being increasingly leveraged in the development of photocatalysts based on earth-abundant metals. acs.orgnih.gov

Applications in Catalysis and Sensing Platforms Utilizing Metal-Quinone Complexes

The unique properties of metal-quinone complexes make them promising candidates for applications in catalysis and chemical sensing.

In catalysis , the redox-active nature of the quinone ligand is paramount. The ligand can participate directly in catalytic cycles by storing and releasing electrons, which facilitates challenging chemical transformations. nih.gov For instance, palladium-hydroquinone complexes have been shown to react with dioxygen, suggesting applications in oxidation catalysis. caltech.edu The ability to tune the electronic environment of the metal center by modifying the quinone ligand allows for the optimization of catalytic activity and selectivity for specific reactions, such as C-C bond cleavage or cross-coupling reactions. ku.eduinorgchemres.org

In the field of chemical sensing , quinone derivatives are known to act as molecular probes for detecting specific cations. biointerfaceresearch.com The coordination of a metal ion to a quinone-based ligand can induce a significant and often visible change in the complex's spectroscopic properties (colorimetric or fluorescent response). biointerfaceresearch.com This change is typically due to the perturbation of the charge transfer bands upon metal binding. By designing metal-quinone complexes with specific binding cavities and responsive electronic structures, it is possible to create highly selective and sensitive sensors for various analytes, including other metal ions, anions, or small molecules. researchgate.net

Supramolecular Assemblies and Non Covalent Interactions of 2,5 Bis Dimethylamino 1,4 Benzoquinone

Host-Guest Chemistry and Principles of Molecular Recognition

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. This molecular recognition is governed by the principles of structural and electronic complementarity between the host and guest.

While specific studies detailing the encapsulation of 2,5-Bis(dimethylamino)-1,4-benzoquinone within macrocyclic receptors and cavitands are not extensively documented in publicly available research, the structural and electronic characteristics of the molecule suggest its potential as a guest. Macrocyclic hosts such as cyclodextrins, calixarenes, and pillararenes possess hydrophobic cavities and are capable of encapsulating guest molecules of appropriate size and shape. The planar benzoquinone core of this compound could potentially fit within the cavities of these macrocycles, driven by hydrophobic and van der Waals interactions.

The dimethylamino substituents would likely influence the orientation and stability of the inclusion complex. For instance, in cyclodextrin (B1172386) complexes, the guest molecule is typically oriented to maximize favorable interactions. The development of new macrocyclic molecular receptors continues to advance the field of supramolecular chemistry, with a focus on achieving high-affinity and selective recognition in aqueous media.

The selective recognition of guest molecules is a hallmark of host-guest chemistry. In the context of this compound, its donor-acceptor properties are key. The electron-donating dimethylamino groups enrich the π-system of the benzoquinone ring, making the molecule a potential electron donor in charge-transfer interactions. Conversely, the carbonyl groups of the quinone ring can act as hydrogen bond acceptors.

These features allow for selective recognition by hosts that possess complementary functionalities. A host with electron-deficient aromatic panels, for example, could engage in donor-acceptor interactions with the electron-rich guest. Similarly, a host containing hydrogen bond donor groups could form specific hydrogen bonds with the carbonyl oxygens of the quinone. The interplay of these interactions governs the selectivity and stability of the resulting host-guest complex.

Formation of Charge Transfer (CT) Complexes with Electron-Deficient Species

Charge-transfer complexes are formed through the interaction of an electron donor and an electron acceptor. This interaction involves the partial transfer of electronic charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

The formation of charge-transfer complexes involving benzoquinone derivatives is a well-established phenomenon. While specific data for this compound is sparse, studies on related 2,5-diamino-1,4-benzoquinones provide insight. For instance, various primary amines react with 1,4-benzoquinone (B44022) to yield 2,5-bis(alkyl/arylamino)-1,4-benzoquinones. These derivatives can act as donors in the presence of suitable acceptors.

The interaction between the donor and acceptor leads to the formation of a new, often colored, complex. The stability of this complex is dependent on the extent of electron delocalization between the donor and acceptor moieties. Theoretical studies on related systems, such as the 2,5-dichloro-1,4-benzoquinone (B146525) dimer, have shown that various non-covalent interactions, including C–O···C and C–O···π, contribute to the stability of the ground and excited states.

A key characteristic of charge-transfer complexes is the appearance of a new absorption band in the UV-visible spectrum, which is not present in the spectra of the individual donor or acceptor molecules. This new band, known as the charge-transfer band, corresponds to the electronic transition from the ground state to the excited state of the complex.

The energy of the CT band is related to the ionization potential of the donor and the electron affinity of the acceptor. Studies on charge-transfer complexes of other benzoquinone derivatives, such as those with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), have demonstrated the utility of UV-visible spectroscopy in characterizing these interactions. nih.gov The formation constant and stoichiometry of the complex can often be determined using methods like the Benesi-Hildebrand equation. asianpubs.org The electronic properties of these complexes are of interest for applications in materials science, such as in the development of organic conductors and semiconductors.

Table 1: Spectroscopic Data for Charge-Transfer Complexes of Benzoquinone Derivatives with Various Donors

| Donor | Acceptor | Solvent | λmax (CT band) (nm) | Reference |

| Neostigmine | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Acetonitrile (B52724) | 460 | scienceopen.com |

| 2-Amino Aniline (B41778) | 2,5-Dihydroxy-p-benzoquinone | Acetonitrile | Not Specified | asianpubs.org |

| Procaine | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Acetonitrile | Not Specified | nih.gov |

| Atenolol | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Acetonitrile | Not Specified | nih.gov |

Hydrogen Bonding and π-π Stacking Interactions in Crystal Engineering and Solution Aggregation

Hydrogen bonding and π-π stacking are fundamental non-covalent interactions that play a crucial role in determining the three-dimensional structure of molecules in the solid state (crystal engineering) and their aggregation behavior in solution.

In the solid state, the crystal structure of 2,5-diamino-1,4-benzoquinone (B74859) derivatives reveals the importance of intermolecular interactions. For example, in the crystal structure of 2,5-bis(2-propylamino)-1,4-benzoquinone, the absence of intramolecular hydrogen bonding between the carbonyl group and the N-H of the amine group is noted. researchgate.net Instead, intermolecular hydrogen bonds and other non-covalent interactions dictate the crystal packing.

Theoretical studies on the dimers of 2,5-dichloro-1,4-benzoquinone have identified various competing non-covalent interactions, including C–H···O, C–H···Cl, C–Cl···O, and π-π stacking, which influence the stability of different isomeric arrangements. rsc.org These findings highlight the complexity of the intermolecular forces at play in the solid state of substituted benzoquinones.

In solution, these same non-covalent interactions can lead to the formation of aggregates or self-assembled structures. The balance between solute-solute and solute-solvent interactions determines the extent of aggregation. The electron-rich aromatic ring of this compound makes it susceptible to π-π stacking interactions, where the aromatic rings of adjacent molecules stack on top of each other. The presence of both hydrogen bond donor (N-H in related primary/secondary amines) and acceptor (C=O) sites further facilitates the formation of ordered assemblies.

Research on Self-Assembly of this compound Remains Limited

Extensive investigation into the self-assembly processes and the formation of hierarchical supramolecular structures specifically for the chemical compound this compound has yielded limited publicly available research findings. While the broader class of benzoquinones and their derivatives are known to participate in the formation of complex structures, such as metal-organic frameworks, through non-covalent interactions, specific details regarding the self-assembly of this particular compound are not well-documented in the searched scientific literature.

Studies on related compounds, such as 2,5-diamino-1,4-benzoquinone derivatives, indicate their potential to act as ligands in the construction of coordination polymers and other supramolecular assemblies. These processes are typically driven by interactions like hydrogen bonding and π-π stacking. For instance, research on 2,5-diamino-3,6-dichloro-1,4-benzoquinone has pointed to the role of hydrogen bonding in its molecular structure. However, direct extrapolation of these findings to this compound is not feasible without specific experimental data.

The self-assembly of molecules into hierarchical structures is a sophisticated process governed by a delicate balance of various non-covalent interactions. The specific nature and arrangement of the dimethylamino functional groups on the benzoquinone core of this compound would significantly influence its ability to self-assemble. Without dedicated research studies on this compound, a detailed account of its self-assembly behavior and the resulting supramolecular architectures cannot be provided at this time.

Further research, including crystallographic studies and solution-state aggregation analysis, would be necessary to elucidate the specific non-covalent interactions at play and to understand how this compound molecules organize themselves into larger, ordered structures.

Advanced Materials Science Applications Derived from 2,5 Bis Dimethylamino 1,4 Benzoquinone

Organic Electronic Materials and Device Components

Substituted benzoquinones are a versatile class of organic molecules explored for their electronic properties. The introduction of electron-donating groups like dimethylamino onto the benzoquinone framework significantly modifies the electronic energy levels (HOMO and LUMO), which is a critical factor for their application in electronic devices.

Function as Electron Transport Layers and Hole Blocking Materials in Organic Optoelectronics

In Organic Light-Emitting Diodes (OLEDs), efficient device performance relies on the controlled transport and recombination of charge carriers (electrons and holes). This is managed by distinct layers, including Electron Transport Layers (ETLs) and Hole Blocking Layers (HBLs). An effective HBL must have a low Highest Occupied Molecular Orbital (HOMO) energy level to block the passage of holes, while a good ETL requires a suitable Lowest Unoccupied Molecular Orbital (LUMO) energy level to facilitate electron injection and transport from the cathode to the light-emitting layer.

While specific studies detailing the use of 2,5-Bis(dimethylamino)-1,4-benzoquinone as an ETL or HBL are not prominent, the inherent electron-accepting nature of the quinone core suggests potential for such applications. The electron-donating amino groups raise the energy of the HOMO and LUMO levels compared to unsubstituted benzoquinone. This tunability is crucial for aligning the energy levels with other materials in an OLED stack to ensure efficient charge confinement and recombination in the emissive layer. For a material to function as an HBL, it is often paired with an emissive layer and a hole transport layer, where its HOMO level is significantly lower (more positive in energy) than that of the hole transport layer, creating a barrier for holes. researchgate.net The general principle involves selecting materials with appropriate energy levels to confine charge carriers within the emissive zone, thereby increasing the probability of radiative recombination and enhancing device efficiency. researchgate.net

Integration into Organic Semiconductors and Conductors (e.g., in Organic Field-Effect Transistors, Organic Light-Emitting Diodes)

Organic semiconductors form the active component in devices like Organic Field-Effect Transistors (OFETs). The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used. While some benzoquinone derivatives have been investigated as n-type (electron-transporting) semiconductors, detailed performance data for this compound in OFETs is not widely reported. The development of high-performance n-type organic semiconductors remains a key challenge in the field of organic electronics. researchgate.netsciopen.comrsc.org

The integration of functional molecules into conductive materials often involves creating composites. For instance, hybrid nanocomposites using a polymer derived from a related compound, poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone), and graphene oxide have been synthesized. These composites demonstrated a hopping mechanism for electrical conductivity, with values dependent on the preparation method. mdpi.com This approach of creating composite materials could be a viable strategy for integrating this compound into conductive systems for various electronic applications.

Role as Active Components in Organic Photovoltaics (OPVs)

Organic photovoltaics (OPVs) rely on a donor-acceptor heterojunction to generate charge from light. The donor material absorbs light to create an exciton (B1674681) (a bound electron-hole pair), which then migrates to the interface with the acceptor material. The energy level offset between the donor and acceptor drives the separation of the exciton into free charge carriers.

Quinone derivatives, with their electron-accepting capabilities, are potential candidates for the acceptor role in OPVs. The tuning of the LUMO level through substitution is critical for maximizing the open-circuit voltage (Voc) of the solar cell, which is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. Although research specifically employing this compound in OPVs is not extensively documented, the fundamental properties of the benzoquinone system make it a relevant area for exploration.

Energy Storage Systems Based on Tunable Redox Activity

The ability of this compound to undergo reversible electrochemical reduction and oxidation (redox) reactions makes it a promising candidate for active materials in energy storage devices. The two carbonyl groups on the quinone ring can typically undergo a two-electron, two-proton redox process, which allows for high theoretical charge storage capacity.

Active Materials for Redox Flow Batteries (RFBs) and their Electrochemical Cycling Performance

Redox Flow Batteries (RFBs) are a type of electrochemical cell where energy is stored in liquid electrolytes containing dissolved redox-active species. Organic molecules like quinones are attractive for RFBs due to their potential for low cost, resource abundance, and molecular tunability. rsc.orgresearchgate.net

Research into analogous compounds demonstrates the potential of the quinone family in this technology. For example, bis-dimethylamino substituted anthraquinones have been reported as stable, low-potential anolytes (negative electrolyte materials) for pH-neutral aqueous RFBs. One such compound, 1,8-BDPAQCl₂, when paired with a suitable catholyte, enabled a full RFB with an open-circuit voltage of 1.29 V and exhibited excellent stability over 300 cycles. researchgate.net The electrochemical properties of various 2,5-bis(alkyl/arylamino)1,4-benzoquinones have been studied, showing that the presence of electron-donating amino groups shifts the redox potential to more negative values. researchgate.net This shift is a key tuning parameter for designing high-voltage RFBs.

Table 1: Electrochemical Properties of a Related Diaminoquinone Derivative

| Compound | Redox Process | Half-Wave Potential (E₁/₂) | Note |

|---|

This interactive table is based on data for a related compound to illustrate the electrochemical behavior of diaminoquinones.

Electrode Materials for Supercapacitors and Rechargeable Battery Technologies

Beyond RFBs, substituted benzoquinones are explored as electrode materials for other energy storage systems like supercapacitors and solid-state rechargeable batteries.

In supercapacitors, quinones can contribute to pseudocapacitance, a fast and reversible surface redox reaction that can significantly enhance the energy density compared to standard electric double-layer capacitors. Research on a related compound, 2,5-dimethoxy-1,4-benzoquinone (B1209882) (DMQ), showed that when decorated on reduced graphene oxide, it created a high-performance pseudocapacitive electrode. rsc.org This composite material delivered a high specific capacitance and maintained 99% of its capacitance after 25,000 cycles. rsc.org Similarly, composite electrodes made from activated carbon and other quinone derivatives have been successfully tested for supercapacitor applications. elsevierpure.comresearchgate.net

In the realm of rechargeable batteries, particularly lithium-ion and beyond, organic materials are being investigated as sustainable alternatives to traditional inorganic cathodes. Benzoquinone derivatives have shown promise as high-capacity cathode materials. For instance, 2,5-dialkoxy-1,4-benzoquinone derivatives have exhibited high initial discharge capacities of over 200 mAh g⁻¹ in lithium batteries, attributed to a two-electron redox process. researchgate.net The dimethoxy derivative, DMBQ, has also been investigated as a potential 2V-class cathode for rechargeable magnesium-ion batteries, delivering an initial specific capacity over 200 mAh g⁻¹. researchgate.netjcesr.orgelsevierpure.com Furthermore, the disodium (B8443419) salt of 2,5-dihydroxy-1,4-benzoquinone (B104904) has been successfully used as a high-performance anode material for sodium-ion batteries, demonstrating a reversible capacity of approximately 265 mAh g⁻¹ with a long cycle life. researchgate.netrsc.org

These examples highlight the broad potential of the substituted benzoquinone scaffold in various energy storage technologies. The specific performance of this compound in these applications would depend on its specific electrochemical characteristics and its interaction with electrolyte ions and conductive additives.

Table 2: Performance of Related Benzoquinone Derivatives in Energy Storage Applications

| Compound/System | Application | Key Performance Metric | Reference |

|---|---|---|---|

| 2,5-dimethoxy-1,4-benzoquinone on graphene | Supercapacitor | 650 F g⁻¹ capacitance; 99% retention after 25,000 cycles | rsc.org |

| 2,5-dimethoxy-1,4-benzoquinone | Mg-ion Battery Cathode | >200 mAh g⁻¹ initial capacity; ~2V discharge vs Mg/Mg²⁺ | researchgate.netjcesr.org |

This interactive table shows data for related benzoquinone derivatives to provide context for potential applications.

Chemo/Electrochemical Sensor Platforms and Transducers Derived from this compound

The unique electronic and molecular structure of this compound makes it a compelling candidate for the development of advanced chemo/electrochemical sensor platforms. Its inherent redox activity, coupled with the potential for tailored surface interactions, opens avenues for the sensitive and selective detection of a variety of analytes. This section explores the fundamental principles that underpin its use in sensing applications and the strategies for its integration into functional sensor devices.

Principles of Analyte Detection via Redox-Mediated or Spectroscopic Changes

The detection of analytes using this compound can be primarily achieved through two mechanisms: monitoring changes in its redox behavior or observing shifts in its spectroscopic properties upon interaction with a target molecule.

Redox-Mediated Detection:

The core of redox-mediated sensing lies in the reversible oxidation-reduction capabilities of the benzoquinone moiety. The presence of electron-donating dimethylamino groups at the 2 and 5 positions significantly influences the electron density of the quinone ring, thereby modulating its redox potential. It has been observed in related 2,5-bis(alkyl/arylamino)-1,4-benzoquinone compounds that the introduction of amino substituents shifts the half-wave potential to more negative values. researchgate.net This tunable redox behavior is critical for designing sensors with specific operational voltage windows.

Act as a catalyst or inhibitor for the redox reaction of the quinone.

Bind to the quinone or its reduced form (hydroquinone) , thereby altering the stability of these species and shifting the redox equilibrium.

Participate directly in the redox reaction , leading to a new electrochemical signal.

The sensitivity of 2,5-bis(alkyl/arylamino)-1,4-benzoquinones to the surrounding chemical environment, particularly pH, adds another layer of functionality. researchgate.net This proton-sensitive quasi-reversible redox behavior can be exploited for the development of pH sensors or for optimizing the detection of analytes whose binding or reaction is pH-dependent.

Spectroscopic Changes:

In addition to electrochemical changes, the interaction of this compound with analytes can induce measurable changes in its spectroscopic signature. These changes can be monitored using techniques such as UV-Vis or fluorescence spectroscopy.

The electronic transitions within the molecule, particularly the n-π* and π-π* transitions of the quinone system, are sensitive to the local chemical environment. The binding of an analyte can alter the energy levels of the molecular orbitals, leading to a shift in the absorption or emission maxima (a chromic shift). For example, the formation of a complex between the quinone and an analyte could lead to a bathochromic (red) or hypsochromic (blue) shift in its UV-Vis spectrum. While specific studies on this compound are limited, related quinone derivatives have been investigated for their spectroscopic responses to various stimuli.

The inherent color of many benzoquinone derivatives also opens the possibility for colorimetric sensing, where the presence of an analyte induces a visible color change. This approach is particularly attractive for the development of simple, low-cost, and portable sensing devices.

Strategies for Immobilization on Sensing Surfaces and Interfacial Engineering

To create a robust and reusable sensor, the this compound molecule must be effectively immobilized onto a transducer surface, such as an electrode. The method of immobilization and the engineering of the sensor-analyte interface are critical for achieving high sensitivity, selectivity, and stability.

Immobilization Techniques:

Several strategies can be envisioned for the immobilization of this compound, drawing from established methods in surface chemistry and materials science:

Covalent Bonding: The amino groups on the quinone ring provide reactive sites for covalent attachment to a functionalized sensor surface. For instance, surfaces modified with carboxylic acid or aldehyde groups can react with the amino groups to form stable amide or imine linkages, respectively.

Self-Assembled Monolayers (SAMs): Thiol-derivatized analogues of this compound could be synthesized to form well-ordered self-assembled monolayers on gold electrode surfaces. This approach offers precise control over the orientation and density of the immobilized molecules.

Electropolymerization: While not directly applicable to the monomer itself, derivatives of this compound containing polymerizable groups (e.g., pyrrole (B145914) or thiophene) could be synthesized. These monomers could then be electropolymerized onto the electrode surface, entrapping the redox-active quinone within a conductive polymer matrix.

Physical Adsorption and Entrapment: The molecule could be physically adsorbed onto the surface of porous materials like carbon nanotubes or graphene, which can be subsequently cast onto an electrode. Alternatively, it could be entrapped within a polymer matrix or a sol-gel network deposited on the sensor surface. A study on modifying ultrafiltration membranes with 1,4-benzoquinone (B44022) and polyetheramines demonstrates a potential pathway for creating hydrophilic coatings that could be adapted for sensor applications. nih.gov

Interfacial Engineering:

The design of the interface between the immobilized quinone and the sample solution is crucial for optimizing sensor performance. This involves:

Controlling Surface Density: The number of immobilized molecules per unit area can influence the sensitivity and dynamic range of the sensor. A high density may lead to steric hindrance and self-quenching effects, while a low density might result in a weak signal.

Minimizing Non-specific Binding: The sensor surface can be modified with blocking agents, such as polyethylene (B3416737) glycol (PEG) or bovine serum albumin (BSA), to prevent the unwanted adsorption of interfering species from the sample matrix.

Introducing Recognition Elements: For enhanced selectivity, the sensor platform can be further functionalized with specific recognition elements like enzymes, antibodies, or aptamers that have a high affinity for the target analyte. In such a biosensor, the this compound would act as a redox mediator, transducing the biological recognition event into an electrical signal.

The table below summarizes potential immobilization strategies and their key features.

| Immobilization Strategy | Description | Advantages | Potential Challenges |

| Covalent Bonding | Formation of a stable chemical bond between the quinone derivative and the sensor surface. | High stability, prevents leaching. | Requires surface functionalization, potential for random orientation. |

| Self-Assembled Monolayers (SAMs) | Spontaneous formation of an ordered monolayer of thiol-derivatized quinones on a gold surface. | High degree of order, precise control over orientation and density. | Limited to specific substrates (e.g., gold), requires synthesis of derivatized molecule. |

| Electropolymerization | Formation of a polymer film containing the quinone moiety directly on the electrode surface. | Simple, one-step process, good film adhesion. | Potential for reduced redox activity within the polymer, requires synthesis of a polymerizable monomer. |

| Physical Adsorption/Entrapment | Non-covalent attachment to a surface or entrapment within a matrix. | Simple procedure, versatile for various materials. | Prone to leaching, less control over orientation and density. |

Conclusion and Future Research Directions for 2,5 Bis Dimethylamino 1,4 Benzoquinone

Summary of Key Academic Contributions and Established Research Paradigms

A comprehensive review of the current scientific literature reveals that dedicated academic studies focusing specifically on 2,5-Bis(dimethylamino)-1,4-benzoquinone are notably sparse. The majority of research in this area has centered on related 2,5-disubstituted-1,4-benzoquinone derivatives, which provides a foundational paradigm for understanding the target molecule.

The established research framework for analogous compounds, such as 2,5-diamino-1,4-benzoquinones, primarily revolves around their synthesis and electronic properties. The synthesis of such molecules is typically achieved through the nucleophilic substitution of 1,4-benzoquinone (B44022) or its halogenated derivatives with primary or secondary amines. researchgate.netdergipark.org.trorientjchem.org This reaction is a cornerstone of quinone chemistry, allowing for the introduction of electron-donating amino groups onto the electron-accepting benzoquinone core.

The primary academic contribution from the study of related compounds is the understanding of how amino substituents modulate the electronic properties of the quinone system. The nitrogen lone pairs of the amino groups engage in resonance with the quinone ring, increasing its electron density. This donation of electron density significantly impacts the redox potential of the molecule, a critical parameter for applications in electronics and energy storage. researchgate.netacs.org For the broader class of 1,4-benzoquinones, their utility as oxidants and precursors in organic synthesis is well-documented. wikipedia.orgorganic-chemistry.orgchemcess.com They serve as versatile building blocks in the synthesis of a wide array of more complex molecules, including those with potential antimicrobial and cytotoxic activities. nih.gov

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2,5-bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione |

| CAS Number | 1521-02-4 drugfuture.com |

| Molecular Formula | C10H14N2O2 drugfuture.com |

| InChI | BZZIJKWURTYMLH-UHFFFAOYSA-N drugfuture.com |

Identification of Unresolved Challenges and Emerging Research Avenues

The principal challenge surrounding this compound is the profound lack of fundamental research. Its basic chemical and physical properties have not been extensively characterized, leaving a significant knowledge gap. This absence of foundational data is the primary barrier to its application in any field. Consequently, the emerging research avenues are focused on building this essential knowledge base from the ground up.

Key Unresolved Challenges and Corresponding Research Avenues:

Synthesis and Purification: While general methods for synthesizing amino-benzoquinones exist, an optimized, scalable, and high-yield synthesis protocol specifically for this compound has not been reported. Future research should focus on developing and refining synthetic routes to produce the compound in high purity, which is a prerequisite for any detailed characterization or application.

Spectroscopic and Physicochemical Characterization: There is a critical need for comprehensive characterization of the molecule. This includes detailed analysis using modern spectroscopic techniques such as NMR (¹H, ¹³C), FT-IR, UV-Vis, and mass spectrometry to unequivocally confirm its structure and purity. Determination of fundamental physicochemical properties like solubility, melting point, and thermal stability is also essential.

Electrochemical Analysis: The redox behavior of this compound is predicted to be a key feature. Cyclic voltammetry and other electrochemical techniques should be employed to determine its redox potentials, the stability of its reduced and oxidized forms, and the kinetics of its electron transfer processes. These data are vital for assessing its suitability for applications in energy storage and electronic devices.

Computational Modeling: Quantum chemical calculations can provide significant insight into the electronic structure, molecular orbitals (HOMO/LUMO levels), and predicted reactivity of the compound. acs.org Theoretical studies can complement experimental findings and guide the design of new materials and experiments.

Potential for Synergistic Research Across Interdisciplinary Fields Utilizing the Compound's Unique Attributes

The unique structural and anticipated electronic attributes of this compound position it as a candidate for exploration across several interdisciplinary fields. The presence of both electron-donating (dimethylamino) and electron-accepting (quinone) moieties within a conjugated system is a classic "push-pull" arrangement, which often leads to interesting optical and electronic properties.

Table 2: Prospective Interdisciplinary Research Directions

| Interdisciplinary Field | Potential Application/Research Focus | Rationale based on Analogous Compounds |

|---|---|---|

| Materials Science | Building block for Metal-Organic Frameworks (MOFs) and Coordination Polymers. | Dihydroxy- and diamino-benzoquinones are effective ligands for creating conductive MOFs. usu.edu |

| Monomer for novel conductive polymers. | Polymers derived from substituted quinones can exhibit interesting electronic properties. | |

| Organic Electronics | Redox-active component in organic batteries and supercapacitors. | The reversible redox nature of the quinone core is ideal for charge storage applications. |

| Dopant or active layer in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). | The tunable electronic properties of substituted quinones are relevant for semiconductor applications. | |

| Supramolecular Chemistry | Exploration of non-covalent interactions and self-assembly. | The quinone oxygen atoms can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking. |

| Medicinal Chemistry | Scaffold for the development of novel therapeutic agents. | Many natural and synthetic quinone derivatives exhibit significant biological activities, including antimicrobial and antitumor properties. nih.govscielo.br |

The exploration of this compound in materials science is particularly promising. Analogous dihydroxy- and diamino-benzoquinones have been successfully used as ligands to construct electrically conductive metal-organic frameworks (MOFs). usu.edu The nitrogen and oxygen atoms in this compound could similarly coordinate with metal ions, potentially leading to new porous materials with tailored electronic properties for catalysis, sensing, or gas storage.

In the field of organic electronics , the redox-active nature of the molecule makes it an attractive candidate for energy storage applications. Its ability to undergo reversible oxidation and reduction could be harnessed in the development of organic cathodes for rechargeable batteries. Furthermore, the push-pull electronic structure may result in a relatively small HOMO-LUMO gap, a property that is desirable for organic semiconductors.

Finally, the broader family of quinones has long been a source of inspiration in medicinal chemistry . Numerous quinone derivatives have been investigated for their cytotoxic and antimicrobial activities. nih.govscielo.br A thorough biological screening of this compound and its derivatives could uncover novel therapeutic leads.

Q & A

Q. What are the established synthetic routes for 2,5-bis(dimethylamino)-1,4-benzoquinone, and how is purity validated?

The compound is synthesized via nucleophilic substitution of 1,4-benzoquinone with dimethylamine derivatives under controlled conditions. A typical protocol involves refluxing in methanol with stoichiometric amine ratios for 4–6 hours. Purification is achieved through recrystallization (methanol or ethanol) or column chromatography (silica gel, ethyl acetate/hexane). Purity validation employs HPLC (≥99.9% purity standards), ¹H/¹³C NMR (δ ~2.8 ppm for N(CH₃)₂ groups), and FT-IR (C=O stretch at ~1650 cm⁻¹). Electrochemical purity can be confirmed via cyclic voltammetry (E₁/₂ ≈ -0.45V vs Ag/Ag⁺).

Q. What safety protocols are critical when handling this compound given its toxicity profile?

The compound exhibits acute oral toxicity (Category 4), skin/eye irritation (Category 2), and potential organ toxicity. Mandatory precautions include:

- PPE: Nitrile gloves, lab coat, and ANSI Z87.1-certified goggles.

- Ventilation: Use fume hoods for synthesis and handling.

- Spill management: Neutralize with activated carbon, then dispose as hazardous waste.

- Storage: Airtight container at 2–8°C, segregated from oxidizers.

Advanced Research Questions